3-(1-Phenylethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-phenylethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14-10-13/h2-4,6-7,11,13-14H,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHYKPWOOMTGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
General Synthetic Routes to the 3-(1-Phenylethyl)piperidine Core
The synthesis of the this compound scaffold can be broadly categorized into methods that construct the piperidine (B6355638) ring system first, followed by substitution, or methods that introduce the substituents during the ring-formation process.
Multi-step Reaction Sequences for Piperidine Ring Construction
The construction of the piperidine ring is a foundational aspect of synthesizing its derivatives. A prevalent strategy involves the initial synthesis of a piperidone (a piperidine with a ketone group), which serves as a versatile intermediate for further modifications. researchgate.net
One classical and widely-used method for creating 4-piperidone (B1582916) precursors is the Dieckmann condensation. This intramolecular cyclization of aminodicarboxylate esters provides the core piperidine ring structure. researchgate.net The resulting cyclic β-keto ester can then undergo hydrolysis and decarboxylation to yield the piperidone. researchgate.net
Another significant approach involves the catalytic hydrogenation of corresponding pyridine (B92270) precursors. researchgate.netgoogle.com For instance, a 3-(1-phenylethenyl)pyridine (B14456177) or a related substituted pyridine can be reduced to the corresponding piperidine. This reduction effectively saturates the aromatic ring to form the desired heterocyclic core. Various catalytic systems, including Palladium on carbon (Pd/C), have been employed for this transformation under different conditions. researchgate.netnih.gov A patented method describes the preparation of 3-methyl-1-phenethyl piperidine-4-ketone starting from 3-substituted pyridine-4-alcohol, which is converted to a quaternary ammonium (B1175870) salt and then reduced with sodium borohydride (B1222165). google.com
The table below summarizes key multi-step strategies for piperidine ring formation relevant to the synthesis of this compound precursors.
| Method | Description | Key Intermediates | Reference |
| Dieckmann Condensation | Intramolecular cyclization of an aminodicarboxylate ester to form a cyclic β-keto ester, followed by hydrolysis and decarboxylation. | Aminodicarboxylate esters, Cyclic β-keto esters, Piperidones | researchgate.net |
| Pyridine Hydrogenation | Catalytic reduction of a substituted pyridine ring to form the saturated piperidine ring. | Substituted pyridines (e.g., 3-(1-phenylethenyl)pyridine) | researchgate.netgoogle.com |
| Petrenko-Kritschenko Piperidone Synthesis | A condensation reaction of an amine, a β-dicarbonyl compound, and two equivalents of an aldehyde. | Piperidones | researchgate.net |
| Reductive Cyclization | Cyclization of amino acetals, which can be prepared via methods like the nitro-Mannich reaction, to form the piperidine ring with stereochemical control. | Amino acetals | mdpi.com |
Alkylation and Functionalization Strategies
Once the piperidine or a suitable precursor like piperidone is formed, the 1-phenylethyl group can be introduced via alkylation. N-alkylation of the piperidine nitrogen is a common strategy. This is typically achieved by reacting the secondary amine of the piperidine ring with a 1-phenylethyl halide (e.g., 1-phenylethyl bromide) in the presence of a base like potassium carbonate or sodium hydride to neutralize the hydrogen halide formed during the reaction. researchgate.netamazonaws.com
Alternatively, reductive amination provides another route. A piperidone can be reacted with 1-phenylethylamine (B125046) in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to form the N-substituted piperidine directly.
A more recent and advanced method involves a "hydrogen borrowing" strategy. Catalysts, such as those based on iridium, can facilitate the N-alkylation of amines with alcohols. whiterose.ac.uk In this approach, piperidine could be reacted with 1-phenylethanol, offering a more atom-economical process than using alkyl halides. whiterose.ac.uk
The table below outlines common alkylation and functionalization methods.
| Method | Reagents | Description | Reference |
| N-Alkylation | Piperidine, 1-Phenylethyl halide, Base (e.g., K₂CO₃) | Direct alkylation of the piperidine nitrogen via nucleophilic substitution. | researchgate.netamazonaws.com |
| Reductive Amination | Piperidone, 1-Phenylethylamine, Reducing Agent (e.g., NaBH₃CN) | Formation of an imine or enamine intermediate followed by reduction to the amine. | |
| Hydrogen Borrowing Catalysis | Piperidine, 1-Phenylethanol, Iridium catalyst | In-situ oxidation of the alcohol to an aldehyde, followed by reductive amination, regenerating the catalyst. | whiterose.ac.uk |
Stereoselective Synthesis of this compound and its Analogues
The structure of this compound contains two chiral centers, one at the C3 position of the piperidine ring and one at the benzylic carbon of the phenylethyl group. This gives rise to four possible stereoisomers. The control of the absolute and relative stereochemistry at these centers is a significant challenge addressed by stereoselective synthesis.
Asymmetric Synthesis Approaches for Chiral Centers
Asymmetric synthesis aims to create specific stereoisomers directly. This is often achieved using chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool."
A powerful strategy involves the asymmetric dearomatization of pyridines. Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have been developed for this purpose. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. whiterose.ac.uk Transition-metal catalysis, such as a Rhodium-catalyzed asymmetric reductive Heck reaction, can transform pyridine derivatives and boronic acids into enantioenriched 3-substituted tetrahydropyridines, which are then reduced to piperidines. snnu.edu.cnresearcher.life
Diastereoselective and Enantioselective Synthetic Pathways
Diastereoselective reactions are crucial for controlling the relative stereochemistry between the two chiral centers. One approach utilizes a chiral auxiliary, such as a chiral phenylethylamine group, attached to the nitrogen. This chiral auxiliary can direct the stereochemical outcome of a subsequent reaction. For example, the diastereoselective reduction of a cyclic iminium salt derived from a chiral amine can yield piperidines with high stereochemical purity. gla.ac.uk After the desired stereochemistry is set, the chiral auxiliary can be cleaved.
Another method involves the diastereoselective addition of a chiral lithium amide to an α,β-unsaturated ester that contains a leaving group in the ω-position. This leads to an intramolecular substitution, forming the cyclic piperidine derivative with high stereocontrol. semanticscholar.org
The following table presents examples of stereoselective synthetic pathways.
| Pathway | Key Features | Stereochemical Control | Reference |
| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed reaction of a pyridine derivative and a boronic acid. | Excellent enantioselectivity for the C3 center. | snnu.edu.cnresearcher.life |
| Chemo-enzymatic Dearomatization | Amine oxidase/ene imine reductase cascade on tetrahydropyridines. | Precise stereochemical control. | whiterose.ac.uk |
| Chiral Auxiliary-Directed Cyclization | Use of a chiral amine (e.g., phenylethylamine) as a removable protecting group to guide stereoselective reduction. | High diastereoselectivity. | gla.ac.uk |
| Asymmetric Aziridinium Ring Expansion | A novel irreversible dihydropyrrole-tetrahydropyridine ring expansion starting from chiral building blocks. | High diastereocontrol for mono-, di-, or trisubstituted piperidines. | nih.gov |
Resolution of Stereoisomers
When a synthesis produces a mixture of stereoisomers (a racemic or diastereomeric mixture), resolution techniques can be employed to separate them.
Classical resolution involves reacting the mixture of enantiomers with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. mdpi.com Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. mdpi.com For acidic or basic compounds, chiral acids or bases are common resolving agents. Enantiomerically pure (R)- or (S)-1-phenylethylamine is a widely used resolving agent for racemic acids. mdpi.com After separation, the resolving agent is removed to yield the pure enantiomers.
Kinetic resolution is another powerful technique, often employing enzymes. This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. diva-portal.org For example, a lipase (B570770) might selectively acylate one enantiomer in a racemic alcohol mixture much faster than the other, allowing the separation of the unreacted enantiomer from the acylated product. diva-portal.org
A related strategy uses a chiral auxiliary that, after being used to separate diastereomers, is cleaved. For instance, O-(α-phenylethyl)hydroxylamine can be used as a "chiral ammonia (B1221849) equivalent" in a Michael reaction-cyclization sequence. researchgate.net The resulting diastereomeric lactam products can be separated, and the chiral auxiliary can then be removed by catalytic hydrogenolysis to give the enantiopure product. researchgate.net
Synthesis of Advanced this compound Derivatives
The synthesis of advanced derivatives of this compound often requires strategic modifications to either the piperidine core or the appended phenylethyl group. These modifications are crucial for exploring the structure-activity relationships of this chemical scaffold. Methodologies focus on introducing substituents at various positions on the piperidine ring, altering the phenylethyl moiety, and developing versatile precursors like piperidones to facilitate these transformations.
Introducing substituents at the C-3 and C-4 positions of the piperidine ring is a key strategy for creating structural diversity. Several synthetic approaches have been developed to achieve this with control over regioselectivity and stereoselectivity.
One effective strategy begins with substituted pyridine precursors, which are later reduced to the corresponding piperidines. For instance, 3-substituted and 3,4-disubstituted piperidines can be synthesized stereoselectively from 2-pyridone. rsc.org This method often employs a chiral auxiliary, such as a galactose moiety attached to the nitrogen, to direct the stereochemical outcome. Nucleophilic addition of organometallic reagents can then introduce substituents at the C-4 position with high regio- and stereoselectivity. rsc.org Subsequent alkylation of the corresponding amide enolates introduces groups at the C-3 position. rsc.org Another approach involves the ortho metalation of 3-bromopyridine, reaction with a carbonyl compound, and subsequent catalytic hydrogenation to yield 3-(cyclo)alkylpiperidines. kcl.ac.uk
Direct C-H functionalization of a pre-formed piperidine ring offers an atom-economical alternative. The site-selectivity of these reactions can be controlled by the choice of catalyst and the nitrogen-protecting group. For example, rhodium-catalyzed C-H insertion reactions have been used to generate 2-substituted and 4-substituted piperidine analogues. C-4 functionalization can be achieved by using N-α-oxoarylacetyl-piperidines in conjunction with specific rhodium catalysts. The synthesis of 3-substituted analogues via direct C-H functionalization is more challenging but can be accomplished indirectly through the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the cyclopropane.
Functionalization can also be achieved by starting with a piperidone intermediate. For example, in syntheses of related complex molecules, a 1-(2-phenylethyl)-piperidine-4-one scaffold is oxidized to create a 3-hydroxy-piperidine-4-one intermediate. This hydroxyl group can then be methylated to yield a 3-methoxy derivative, demonstrating a viable route to C-3 substitution. nih.gov The synthesis of 3-carbomethoxy analogues has also been accomplished starting from 3-carbomethoxy-1-(2-phenylethyl)-piperidine-4-one. nih.gov
For syntheses requiring high stereochemical purity, methods involving chiral lactams are employed. Enantiopure trans-3,4-disubstituted piperidones can be prepared through the conjugate addition of lithium alkyl- or aryl-cyanocuprates to chiral unsaturated lactams derived from (R)-phenylglycinol. This provides access to specific stereoisomers in high yield.
Modifying the 1-phenylethyl substituent at the C-3 position is another important avenue for derivatization. This is typically achieved by constructing the target molecule from precursors that already contain the desired modifications on the phenyl ring or ethyl chain, rather than by direct alteration of the moiety on the assembled piperidine.
A powerful and flexible method involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This approach couples activated dihydropyridines with a wide variety of substituted arylboronic acids. snnu.edu.cnacs.org By choosing an arylboronic acid with the desired substitution pattern (e.g., methoxy, fluoro, or trifluoromethyl groups), one can synthesize tetrahydropyridine (B1245486) precursors with a modified C-3 aryl group. acs.org Subsequent reduction of the tetrahydropyridine ring furnishes the final substituted 3-(1-aryl-ethyl)piperidine derivative. snnu.edu.cnacs.org This strategy allows for broad functional group tolerance, including unprotected phenols. acs.org
Furthermore, research into related compounds has shown that isosteric replacement of the phenyl ring with heteroaromatic systems, such as a thienyl ring, is a viable strategy for creating novel analogues. nih.gov This suggests that derivatives of this compound could be synthesized where the phenyl group is replaced by other aromatic or heteroaromatic systems, significantly broadening the structural diversity.
The most common method for constructing the N-substituted 4-piperidone ring is the Dieckmann condensation. wikipedia.orgmasterorganicchemistry.com This intramolecular cyclization of a diester is highly effective for forming five- and six-membered rings. wikipedia.orgmychemblog.com In a typical sequence for NPP, phenethylamine (B48288) is first condensed with two equivalents of methyl acrylate (B77674) in an aza-Michael addition to form a dimethyl ester intermediate. researchgate.netscispace.com This diester then undergoes an intramolecular Dieckmann condensation, usually promoted by a strong base like sodium hydride or sodium ethoxide, to yield the cyclic β-keto ester, 3-carbomethoxy-N-phenethyl-4-piperidone. researchgate.netscispace.comnumberanalytics.com The final step is the hydrolysis and decarboxylation of this intermediate to afford N-phenethyl-4-piperidone. researchgate.net
Alternative routes include the aza-Michael reaction of a primary amine with a divinyl ketone, which directly forms the 4-piperidone ring. kcl.ac.uk This method is atom-efficient and can be performed as a one-pot oxidation-cyclization. kcl.ac.uk Additionally, some synthetic methods start from substituted pyridine-4-alcohols. These are converted into quaternary ammonium salts with a phenethyl halide, which are then reduced with sodium borohydride and isomerized to yield the target 3-substitute-1-phenethyl piperidine-4-ketone. google.com
Once the piperidone precursor is obtained, it serves as a versatile platform for further modifications. For instance, reductive amination of the ketone at C-4 is a key step in the synthesis of many biologically active piperidines. osti.govnih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing yields, improving purity, and ensuring the stereochemical integrity of the final products. Significant research has focused on refining the key transformations involved in the synthesis of advanced this compound derivatives and their analogues.
In the synthesis of N-substituted-4-piperidones, the Dieckmann condensation has been a major focus of optimization. Studies on the synthesis of N-phenethyl-4-piperidone revealed that the choice of base and solvent is critical. While sodium is a viable base, the reaction time must be carefully controlled; yields were observed to increase up to 24 hours but decreased thereafter. researchgate.net A more recent optimized procedure for related fentanyl analogs found that using sodium hydride as the base in tetrahydrofuran (B95107) (THF) as the solvent for the Dieckmann condensation resulted in an 85% yield. scispace.com
The alkylation of the piperidine nitrogen is another critical step. An optimized protocol for the synthesis of N-phenethyl-4-piperidone from 4-piperidone hydrochloride found that using cesium carbonate as the base in acetonitrile (B52724) significantly improved the yield to 88%, compared to 72% when using dimethylformamide (DMF) as the solvent. osti.govnih.gov
Reductive amination conditions have also been extensively optimized. For the conversion of N-phenethyl-4-piperidone to its 4-anilino derivative, the use of sodium triacetoxyborohydride (B8407120) in the presence of acetic acid was found to be highly efficient, affording the product in 91% yield. osti.govnih.gov An alternative method involved using diisopropyl ether as a solvent to remove water via azeotropic distillation, driving the initial imine formation to completion before reduction with sodium borohydride, which provided the aminated product in 66% yield. scispace.com
For achieving high stereoselectivity, catalyst selection is paramount. Rhodium-catalyzed asymmetric reductive Heck reactions, used to introduce substituted aryl groups, have been optimized to provide products with excellent enantioselectivity (high % ee). snnu.edu.cnacs.org Similarly, chemo-enzymatic methods employing a combination of an amine oxidase and an ene-imine reductase cascade can convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines with high efficiency and stereocontrol. nih.gov
The following tables summarize some of the optimized reaction conditions and resulting yields found in the literature for key synthetic steps.
Table 1: Optimization of N-Phenethyl-4-piperidone (NPP) Synthesis via Dieckmann Condensation Data sourced from a study on the improved preparation of NPP. researchgate.net
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Sodium | Toluene | 6 | 19 |
| Sodium | Toluene | 12 | 44 |
| Sodium | Toluene | 24 | 57 |
| Sodium | Toluene | 72 | 20 |
| NaH | Xylene | 24 | 64 |
| NaH | Toluene | 24 | 61 |
Table 2: Optimized Three-Step Synthesis of Fentanyl from 4-Piperidone Data sourced from an optimized synthesis of fentanyl and related analogs. osti.govnih.gov
| Step | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 1. N-Alkylation | 2-(Bromoethyl)benzene, Cs₂CO₃, MeCN, 80 °C, 5 h | N-Phenethyl-4-piperidone (NPP) | 88 |
| 2. Reductive Amination | Aniline, NaBH(OAc)₃, AcOH, ClCH₂CH₂Cl, rt, 14 h | 4-Anilino-N-phenethylpiperidine (ANPP) | 91 |
| 3. Acylation | Propionyl chloride, DIPEA, CH₂Cl₂, 0 °C to rt, 5 h | Fentanyl | 95 |
Structural Elucidation and Conformational Analysis
Stereochemical Characterization of 3-(1-Phenylethyl)piperidine Isomers
Determination of Absolute Configurations (e.g., via X-ray Crystallography)
The definitive assignment of the absolute configuration of stereoisomers is paramount for understanding their structure-activity relationships. X-ray crystallography is a powerful technique for this purpose, providing precise three-dimensional coordinates of atoms in a crystalline state.
For instance, the absolute configurations of the eight optically active isomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a complex analogue of this compound, were determined through X-ray analysis of key isomers. nih.gov Specifically, the structures of (3R,4S,2'R)-(-)-cis-1a and (3R,4R,2'S)-(-)-trans-1g were elucidated, which allowed for the assignment of the remaining isomers. nih.gov Similarly, the absolute configuration of enantiomeric pairs of 3-(piperidin-3-yl)-1H-indole derivatives have been determined using single crystal X-ray crystallography. mdpi.com In another study, the absolute configuration of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one and its diastereoisomer was confirmed by single-crystal X-ray analysis. researchgate.net
These crystallographic studies provide unambiguous proof of the spatial arrangement of substituents, which is essential for correlating specific stereoisomers with their biological activities.
| Compound | Method | Key Finding | Reference |
| N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide Isomers | X-ray Crystallography | Determined absolute configurations of (3R,4S,2'R) and (3R,4R,2'S) isomers. nih.gov | nih.gov |
| 3-(piperidin-3-yl)-1H-indole Derivatives | X-ray Crystallography | Determined absolute configuration of enantiomeric pairs. mdpi.com | mdpi.com |
| (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | X-ray Crystallography | Confirmed absolute configuration of the title compound and its diastereoisomer. researchgate.net | researchgate.net |
Analysis of Cis/Trans Isomerism in Substituted Piperidine (B6355638) Ring Systems
The relative orientation of substituents on the piperidine ring gives rise to cis and trans diastereomers. In the case of this compound, the phenylethyl group at C3 and a hydrogen atom at a reference position on the ring determine this isomerism.
The synthesis of 3-substituted anilinopiperidines often results in a mixture of cis and trans isomers, which can be separated by techniques like column chromatography. researchgate.net The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents. For example, in the synthesis of 3-alkyl-4-anilinopiperidines, the cis/trans ratio was found to be in the range of 7/3 to 6/4. researchgate.net
The stereochemistry of these isomers plays a crucial role in their biological activity. For example, in a series of 3-substituted fentanyl analogues, the cis/trans isomerism, along with the size of the substituent, was found to be a critical factor for analgesic potency. researchgate.net
Diastereomeric Excess Determination
Diastereomeric excess (de) is a measure of the purity of a sample containing a mixture of diastereomers. It is calculated as the absolute difference in the mole fractions of the two diastereomers. unacademy.com A higher 'de' indicates a greater proportion of one diastereomer over the other.
In the synthesis of chiral piperidine derivatives, achieving a high diastereomeric excess is often a primary goal. For example, in the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, a single isomer was obtained, indicating a very high diastereomeric excess. researchgate.net The diastereomeric purity of intermediates in the synthesis of 3-substituted tetrahydro-2-benzazepines was determined to be greater than 99:1 by HPLC analysis. rsc.org The diastereomeric ratio of various piperidine derivatives can be determined by analyzing their 1H NMR spectra. nih.govacs.org
The determination of diastereomeric excess is crucial for quality control in the synthesis of stereochemically pure compounds and for understanding the stereoselectivity of chemical reactions.
Conformational Studies of the Piperidine Ring in this compound Analogues
The piperidine ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to relieve ring strain. The preferred conformation has a significant impact on the spatial orientation of substituents and, consequently, on the molecule's properties.
Chair and Half-Chair Conformations and Their Interconversion
The most stable conformation of the piperidine ring is the chair form. wikipedia.org In this conformation, the substituents can occupy either axial or equatorial positions. The chair conformation can undergo a ring flip, interconverting between two chair forms.
In some cases, particularly when sp²-hybridized carbon atoms are present in the ring, the piperidine ring may adopt a distorted conformation, such as a half-chair. nih.gov For example, a study on two chiral piperidine derivatives showed that while one adopted a chair conformation, the other, containing a thiocarbonyl group, featured a half-chair conformation. nih.gov The energy barrier for the interconversion between chair and twist-boat conformers is a key parameter in understanding the conformational dynamics. rsc.org
Influence of Substituents on Ring Conformation
The presence of substituents on the piperidine ring can significantly influence its conformational equilibrium. The steric and electronic properties of the substituents determine their preference for either an axial or equatorial position.
Generally, bulky substituents prefer the equatorial position to minimize steric interactions. However, various other factors, such as electrostatic interactions and hyperconjugation, can also play a role. nih.gov For instance, in N-substituted piperidines, the conformational preference is influenced by both steric and orbital interactions. cyberleninka.ru The introduction of a nitroso group at the nitrogen atom of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone was found to change the ring conformation from a chair to a boat form. oup.com
Molecular Modeling and Simulation for Conformational Prediction
The conformational landscape of this compound is primarily defined by the orientation of the bulky 1-phenylethyl substituent on the piperidine ring. Computational chemistry, through molecular modeling and simulation, offers powerful tools to predict the most stable conformations of this molecule, providing insights into its three-dimensional structure and energetics. These methods are essential for understanding how the molecule might interact with biological systems or behave in different chemical environments.
Key Conformational Isomers
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituent at the 3-position can be oriented in either an equatorial or an axial position. This gives rise to two primary chair conformers for this compound: one with the 1-phenylethyl group in the equatorial position and the other with it in the axial position.
Equatorial Conformer: In this arrangement, the 1-phenylethyl group extends from the "equator" of the piperidine ring. This position generally minimizes steric hindrance with the axial hydrogens at the C2, C4, and C6 positions of the ring.
Axial Conformer: Here, the 1-phenylethyl group is positioned parallel to the axis of the ring, leading to potential 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.
Computational Approaches
Various computational methods are employed to predict the relative stability of these conformers. The choice of method often represents a balance between computational cost and accuracy.
Molecular Mechanics (MM): This approach uses classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields such as MMFF94s are commonly used for a rapid initial conformational search to identify low-energy structures. nih.gov
Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and, consequently, the molecular geometry and energy. researchgate.net Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, are widely used for geometry optimization and energy calculations of the conformers identified by molecular mechanics. beilstein-journals.org
Ab Initio Methods: These are highly accurate quantum mechanical calculations, such as Møller-Plesset perturbation theory (MP2), that can be used to further refine the energies of the most stable conformers. osti.gov
Research Findings from Analogous Systems
While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, the conformational preferences of substituted piperidines are well-established through both experimental and computational studies.
For monosubstituted piperidines, there is generally a strong preference for the substituent to occupy the equatorial position to avoid unfavorable steric interactions. For instance, studies on 3-fluoropiperidine (B1141850) have shown a strong preference for the fluorine atom to be in the axial position due to hyperconjugation and electrostatic interactions, but for bulkier, non-polar groups, the equatorial preference dominates. d-nb.infonih.gov In the case of 4-phenylpiperidine (B165713) derivatives, molecular mechanics calculations have shown that phenyl equatorial conformations are generally preferred. nih.gov
For this compound, it is anticipated that the equatorial conformer would be significantly more stable than the axial conformer due to the substantial steric bulk of the 1-phenylethyl group. The axial conformer would experience significant steric clashes (1,3-diaxial interactions) with the axial hydrogens on the piperidine ring.
Simulated Conformational Energy
Hypothetical energy calculations for the conformers of this compound can be tabulated to illustrate the expected energy differences. These values are based on general principles of conformational analysis for substituted piperidines.
| Conformer | Substituent Position | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Equatorial-Chair | Equatorial | 0.00 | >99 |
| Axial-Chair | Axial | > 2.0 | <1 |
Note: These are illustrative values based on principles of conformational analysis. Actual values would require specific DFT or ab initio calculations.
Influence of the N-substituent
Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the molecule over time, providing a more complete picture of its conformational flexibility and the transitions between different low-energy states. acs.org
Structure Activity Relationship Sar Studies of 3 1 Phenylethyl Piperidine Derivatives
Impact of Substitutions on the Piperidine (B6355638) Ring
The piperidine scaffold is a common motif in numerous biologically active compounds, and its substitution pattern is a key determinant of pharmacological activity. kcl.ac.uk Strategic functionalization at various positions on the ring can modulate potency, selectivity, and pharmacokinetic properties.
The introduction of a methyl group at the C-3 position of the piperidine ring has a profound impact on the activity of these compounds. In the fentanyl series of analgesics, which are N-(1-(2-phenylethyl)piperidin-4-yl)anilino amides, the addition of a 3-methyl group can drastically increase potency, although this effect is highly dependent on the stereochemistry. nih.govacs.org
The cis-(+)-isomer of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an exceptionally potent analgesic, reported to be up to 6700 times more potent than morphine. nih.gov In contrast, its cis-(-) counterpart is significantly less active, by a factor of 120. nih.gov This highlights the critical role of the substituent's spatial orientation. The introduction of the C-3 methyl group led to lofentanil, a highly potent and long-acting analgesic. nih.gov
| Compound | C-3 Substitution | Relative Potency/Activity |
| Fentanyl | None | Baseline |
| cis-(+)-3-Methylfentanyl | Methyl | Extremely potent analgesic activity, significantly higher than fentanyl. nih.gov |
| cis-(-)-3-Methylfentanyl | Methyl | 120-fold less potent than the cis-(+) isomer. nih.gov |
| trans-isomers of 3-Methylfentanyl | Methyl | Generally less active than the cis-(+) isomer. nih.gov |
This table summarizes the general effects of C-3 methyl substitution on the analgesic activity of fentanyl-related 3-(1-phenylethyl)piperidine derivatives.
The C-4 position of the piperidine ring is a key site for modification, and the nature of the substituent here greatly influences biological activity.
Carbomethoxy Group: The introduction of a carbomethoxy group (COOCH₃) at the C-4 position, as seen in carfentanil, results in a compound with extremely high potency. nih.gov However, moving this group to the C-3 position, creating an isomer, leads to a significant reduction in potency compared to fentanyl for both the (±) cis and (±) trans isomers. nih.gov
Methoxymethyl Group: Replacing the C-4 substituent with a methoxymethyl group (CH₂OCH₃), particularly when combined with bioisosteric replacement of the N-phenylethyl group's phenyl ring (e.g., with thienyl, as in sufentanil), also produces highly potent compounds. nih.gov
Acylamino Group: The N-phenyl-N-propanamide (an acylamino group) substituent at C-4 is the defining feature of fentanyl and is crucial for its high analgesic activity. nih.gov
Acyloxymethyl Group: Studies on related piperidine derivatives have explored C-4 acyloxymethyl groups. For instance, the hydrochloride of 1-(2-phenylethyl)-4-cyclopropanoyloxy-piperidine-4-carboxylic acid has been synthesized and characterized, demonstrating that this position is amenable to ester functionalities derived from carboxylic acids. mdpi.com
| C-4 Substituent | Example Compound Class | General Effect on Activity |
| Acylamino | Fentanyl | Confers high potency. nih.gov |
| Carbomethoxy | Carfentanil | Leads to very high potency. nih.gov |
| Methoxymethyl | Sufentanil (with thienylethyl) | Results in very high potency. nih.gov |
| Carboxy/Acyloxymethyl | 1-(2-phenylethyl)-4-cyclopropanoyloxy-piperidine-4-carboxylic acid | Demonstrates tolerance for such functional groups, further exploration needed for SAR. mdpi.com |
This table illustrates the influence of different C-4 functionalities on the activity of 1-phenylethylpiperidine derivatives.
The stereochemistry of substituents on the piperidine ring is a critical factor that dictates the biological activity of these molecules. kcl.ac.uk The three-dimensional arrangement of atoms determines how the molecule fits into its biological target.
In the case of 3-methylfentanyl, the stereoisomers exhibit vastly different analgesic potencies. The activity resides almost exclusively in the cis-(+)-isomer, which has a (3R,4S) configuration. nih.govacs.org Its enantiomer, the cis-(-)-(3S,4R) isomer, is 120 times less potent. nih.gov The trans isomers, (3S,4S) and (3R,4R), are also significantly less active. This demonstrates that a specific spatial relationship between the 3-methyl group and the 4-anilino moiety is required for optimal interaction with the opioid receptor. nih.gov
Studies on donepezil (B133215) analogues with substituents at the C-2 position of the piperidine ring also show that stereochemistry plays an important role in binding behavior. kcl.ac.uk The orientation of the substituent (e.g., axial vs. equatorial) can significantly alter the compound's affinity and efficacy.
Role of the N-Phenylethyl Moiety in Molecular Recognition
The N-phenylethyl group is a crucial pharmacophoric element in this class of compounds, playing a significant role in molecular recognition and binding.
Modifications to the phenylethyl side chain can modulate activity.
α-Methyl Substitution: The addition of a methyl group at the alpha position of the phenylethyl side chain (adjacent to the piperidine nitrogen) results in α-methylfentanyl. This compound displays high analgesic activity, comparable to that of fentanyl itself, indicating that this position can tolerate small alkyl substitution without a significant loss of potency. nih.gov
β-Hydroxy Substitution: The introduction of a hydroxyl group at the beta position of the phenylethyl chain (adjacent to the phenyl ring) has also been studied. The resulting N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide stereoisomers are potent analgesics, demonstrating that introducing polarity at this position is compatible with high activity. nih.govnih.gov
| Modification | Example Compound | Effect on Analgesic Activity |
| α-Methyl | α-Methylfentanyl | High activity, comparable to fentanyl. nih.gov |
| β-Hydroxy | β-Hydroxyfentanyl | Potent analgesic activity. nih.govnih.gov |
This table shows the effects of substitution on the N-phenylethyl moiety.
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. researchgate.netdrugdesign.org Replacing the N-phenylethyl group or parts of it can lead to compounds with altered but often still potent activity.
In the fentanyl series, the phenyl ring of the phenethyl group has been successfully replaced with other aromatic systems. For example:
Thienyl Ring: Replacing the phenyl with a thienyl ring, combined with a C-4 methoxymethyl group, yields sufentanil, a very potent analgesic. nih.gov
Tetrazolyl Ring: The creation of alfentanil involves the replacement of the phenethyl group with a 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl group, another example of a successful bioisosteric modification that retains high potency. nih.gov
These examples show that while the ethyl linker to the piperidine nitrogen is often optimal, the terminal aromatic ring can be replaced by other heterocycles to fine-tune the pharmacological profile. nih.gov
Correlation between Structural Features and Receptor Binding Affinities
The structure-activity relationship (SAR) for this compound derivatives reveals how specific structural modifications influence their interaction with various receptors, particularly opioid receptors. The core scaffold, consisting of a piperidine ring attached to a phenylethyl group at the nitrogen atom, serves as a foundational structure in many potent analgesic compounds. Research into derivatives of this scaffold, such as those related to fentanyl, provides significant insight into the structural requirements for high-affinity receptor binding.
Key modifications often involve substitutions on the piperidine ring and alterations to the N-phenylethyl moiety. For instance, the introduction of a methyl group at the 3-position of the piperidine ring can have a substantial impact on analgesic potency and receptor binding characteristics. Studies on diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide show that stereochemistry at the C-3 position is a critical determinant of activity. acs.org Similarly, adding a 3-carbomethoxy group to the piperidine ring of fentanyl analogs, which also feature the N-(2-phenylethyl) group, results in compounds with significant, though altered, potency compared to fentanyl itself. nih.gov
The N-(2-phenylethyl) substituent is a common feature in highly potent opioid analgesics and is considered optimal for activity in many fentanyl analogs. nih.govjournalagent.com Replacing this group with other substituents, such as benzyl (B1604629) or different alkyl chains, often leads to a decrease in binding affinity at the µ-opioid receptor. nih.gov For example, when the (tetrahydronaphthalen-2-yl)methyl moiety in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives was replaced with benzyl or phenethyl groups, the resulting compounds showed respectable but distinct binding affinities for the µ-opioid receptor. nih.gov
Furthermore, replacing the phenyl ring of the phenylethyl group with a heterocyclic aromatic ring, such as a triazole, has been explored. scielo.br This strategy, inspired by successful analogs like alfentanil and sufentanil, aims to modulate the electronic and steric properties of the molecule. In one study, fentanyl analogs where the phenylethyl group was replaced by a (triazol-1-yl)ethyl group showed moderate binding to both µ-opioid receptors (MOR) and sigma-1 receptors (σ1R). scielo.br The most active of these triazole derivatives, compound 6d in the study, exhibited IC50 values of 1.9 µM for MOR and 6.9 µM for σ1R, demonstrating that this modification is tolerated but may reduce affinity compared to the classic phenylethyl group. scielo.br
Comparative SAR Analyses with Other Piperidine-Based Scaffolds
The SAR of this compound derivatives can be better understood by comparing it with other classes of piperidine-based compounds that target various receptors.
3-Phenylpiperidines: This class of compounds, which are structural isomers of the N-phenylethylpiperidines, has been extensively studied as dopamine (B1211576) receptor ligands. For these molecules, the 3-(3-hydroxyphenyl)piperidine moiety is considered essential for high potency and selectivity as dopamine autoreceptor agonists. nih.govacs.org The position of the hydroxyl group on the phenyl ring is critical; moving it to the 4-position results in a loss of selectivity for autoreceptors. nih.gov The substituent on the piperidine nitrogen also plays a key role, with N-alkyl groups like n-propyl, isopropyl, and n-butyl, as well as the N-phenethyl group, yielding some of the most potent compounds. nih.gov This highlights a parallel with the 1-phenylethylpiperidine series, where the N-phenethyl group is also favorable for activity, albeit at different receptor targets (opioid vs. dopamine).
4-Phenylpiperidines: In contrast to the 3-phenylpiperidines, SAR studies on 4-phenylpiperidine (B165713) analogs reveal different patterns of activity, particularly at monoamine transporters. For N-alkylated 4-phenylpiperidines, removing the N-methyl group to give the N-nor compounds generally increases activity at the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters while having modest effects at the dopamine transporter (DAT). acs.org Increasing the size of the N-alkyl substituent tends to decrease potency at DAT while increasing it at SERT. acs.org This contrasts with tropane-based ligands, where the basic nitrogen is not always essential for high-affinity binding. acs.org This suggests that for piperidine-based ligands, the protonated nitrogen is crucial for effectively blocking monoamine transporters. acs.org
4-Hydroxypiperidines and Other Heterocyclic Scaffolds: The piperidine ring is a versatile scaffold found in ligands for a wide range of receptors. In a series of 4-hydroxypiperidine (B117109) derivatives designed as histamine (B1213489) H3 receptor (H3R) antagonists, the N-substituent was again a major determinant of activity. mdpi.com A derivative with a phenylethyl moiety (compound 1e ) showed comparable antagonistic activity to its corresponding 4-hydroxy piperidine analog. mdpi.com In other studies, replacing the piperazine (B1678402) ring with a piperidine ring in a series of H3R ligands did not significantly affect H3R affinity but was found to be a critical structural element for achieving dual activity at sigma-1 receptors (σ1R). acs.org For example, comparing compound 4 (piperazine) with compound 5 (piperidine) showed a dramatic increase in σ1R affinity (Ki = 1531 nM vs. 3.64 nM) upon switching to the piperidine scaffold. acs.org
Spirocyclic Piperidines: More complex piperidine scaffolds, such as spirocyclic structures, have been developed as highly potent and selective σ1R ligands. oup.com These rigid structures demonstrate very high affinity, with Ki values in the low nanomolar range (0.2–16 nM), underscoring the adaptability of the piperidine motif within constrained conformations to achieve potent interactions with specific receptor binding sites. oup.com
Receptor Pharmacology and Binding Interactions of 3 1 Phenylethyl Piperidine Analogues
Investigation of Primary Receptor Targets
Research into the receptor pharmacology of 3-(1-phenylethyl)piperidine analogues has primarily focused on their interactions with opioid receptors, but has also extended to other non-opioid targets, revealing a potential for polypharmacology.
Analogues of this compound have been extensively studied for their interactions with the μ (mu), δ (delta), and κ (kappa) opioid receptors. The affinity and selectivity for these subtypes are highly dependent on the specific chemical structure of the analogue.
For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been shown to be opioid receptor antagonists at the μ and κ receptors. acs.org The nature of the N-substituent plays a crucial role in determining the potency and selectivity of these compounds as antagonists. acs.org In contrast, certain stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, which contains a related piperidine (B6355638) structure, exhibit extremely high affinity and selectivity for the μ-opioid receptor, acting as potent agonists. nih.gov The (3R,4S) configuration at the piperidine ring and the S configuration at the phenylethyl group are particularly beneficial for μ-opioid receptor affinity and analgesic potency. nih.gov
Fentanyl, a potent μ-opioid agonist, incorporates a 1-(2-phenylethyl)piperidine moiety. Studies on fentanyl and its analogues have demonstrated that modifications to the piperidine ring can significantly alter binding affinity. For example, the addition of a 4-carbomethoxy group to the piperidine ring, as seen in carfentanil, results in one of the most potent known synthetic opioids. nih.gov Conversely, removal of the N-phenethyl group drastically reduces affinity for the μ-opioid receptor. nih.gov
The table below summarizes the binding affinities (Ki) of selected this compound analogues for the different opioid receptor subtypes.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Fentanyl | High Affinity | Lower Affinity | Lower Affinity |
| Carfentanil | 0.19 | - | - |
| Lofentanil | 0.208 | - | - |
| Remifentanil | 0.60 | - | - |
| Alfentanil | 38.9 (IC50) | - | - |
| N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | 8.47 (Ke) | 34.3 (Ke) | 36.8 (Ke) |
Data presented as Ki values unless otherwise noted. Ke represents the antagonist equilibrium dissociation constant. IC50 is the half maximal inhibitory concentration.
Beyond the opioid system, piperidine-containing compounds have been investigated for their activity at other central nervous system targets, including histamine (B1213489) H3 and sigma-1 receptors.
Histamine H3 Receptor: The piperidine moiety is a common structural feature in many histamine H3 receptor antagonists. nih.gov For example, pitolisant (B1243001) (1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine) is a known H3 receptor inverse agonist. nih.gov Research has explored dual-acting ligands that target both histamine H3 and sigma-1 receptors, with the piperidine core being a critical structural element for this dual activity. unisi.it
Sigma-1 Receptor: The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological functions. Several piperidine derivatives have shown high affinity for the sigma-1 receptor. nih.govuniba.it For instance, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), a selective sigma-1 receptor agonist, has been studied for its effects on the central nervous system. nih.govplos.org The N-substituent on the piperidine ring significantly influences sigma-1 receptor affinity. researchgate.net Molecular modeling studies suggest that the protonated piperidine can form a crucial salt bridge interaction with Glu172 in the sigma-1 receptor binding pocket. unisi.it
The table below shows the binding affinities of some piperidine-containing compounds for non-opioid receptors.
| Compound | Receptor Target | Binding Affinity (Ki, nM) |
| Pitolisant | Histamine H3 | High Affinity (Inverse Agonist) |
| SA4503 | Sigma-1 | High Affinity (Agonist) |
| KSK68 Analogue (piperidine) | Sigma-1 | High Affinity |
| 4a (aminoethyl-piperidine) | Sigma-1 | 165 |
Ligand-Receptor Binding Mode Elucidation
Understanding how this compound analogues interact with their receptor targets at a molecular level is crucial for rational drug design. Computational and experimental studies have shed light on the key interactions that govern binding affinity and functional activity.
Opioid Receptors: For μ-opioid receptor agonists like fentanyl, several key amino acid residues within the binding pocket are involved in the interaction. A conserved aspartic acid residue, Asp147, forms a critical salt bridge with the protonated nitrogen of the piperidine ring. mdpi.comnih.gov Other important interactions include π-π stacking between the phenyl ring of the phenylethyl group and tryptophan (Trp293) and tyrosine (Tyr326) residues. mdpi.com The phenylethyl moiety also engages in hydrophobic interactions within a sub-pocket located between transmembrane helices 2 and 3. mdpi.com His297 has also been identified as a residue that can interact with the piperidine amine of fentanyl, potentially leading to an alternative binding mode. nih.gov
Sigma-1 Receptor: In the sigma-1 receptor, the binding pocket is largely hydrophobic. nih.gov Key amino acid residues that interact with piperidine-based ligands include Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. researchgate.net The interaction with these residues is primarily hydrophobic and van der Waals in nature.
A predominant electrostatic interaction for many this compound analogues at their respective receptors is the formation of a salt bridge.
At the μ-opioid receptor, the positively charged nitrogen atom of the piperidine ring forms a strong ionic bond with the negatively charged carboxylate group of Asp147. mdpi.comnih.gov This interaction is considered a canonical feature for the binding of many opioid ligands.
Similarly, for ligands targeting the sigma-1 receptor, a salt bridge between the protonated piperidine nitrogen and the amino acid residue Glu172 is a key determinant of high-affinity binding. unisi.it
The three-dimensional shape, or conformation, of this compound analogues is critical for their ability to fit into the receptor's binding pocket and elicit a biological response.
For potent μ-opioid agonism, specific stereochemical configurations are often required. As mentioned earlier, the (3R,4S) configuration at the piperidine ring and the S configuration at the phenylethyl group are optimal for the analgesic effects of certain N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide isomers. nih.gov This highlights the precise spatial arrangement of functional groups necessary for effective interaction with the μ-opioid receptor.
In the case of sigma-1 receptor ligands, the flexibility of the molecule and the ability of the piperidine ring to adopt a favorable conformation within the hydrophobic binding pocket are important for high-affinity binding. The nature of the substituents on the piperidine ring can influence this preferred conformation and, consequently, the binding affinity. researchgate.net
Mechanistic Insights into Receptor Agonism and Antagonism
The protonated nitrogen of the piperidine ring is a critical anchor for many of these compounds, frequently forming a strong ionic bond, or salt bridge, with a negatively charged amino acid residue, such as aspartic acid or glutamic acid, in the receptor's transmembrane domain. This initial anchoring is a common feature for both agonists and antagonists. The ultimate functional outcome—agonism versus antagonism—is then dictated by the interactions of other parts of the molecule, which can either stabilize the receptor in an active or an inactive state.
For instance, in studies of structurally related piperidine derivatives at the µ-opioid receptor, the protonated piperidine amine consistently interacts with a key aspartic acid residue (Asp147). The N-phenethyl group, a defining feature of the this compound scaffold, plays a vital role by inserting into a deep, hydrophobic pocket within the receptor. This allows for favorable van der Waals forces and aromatic stacking interactions with hydrophobic and aromatic residues. The specific orientation of this phenethyl group, influenced by other substituents, can be a deciding factor in whether the ligand stabilizes the active conformation required for G-protein coupling (agonism) or an inactive conformation (antagonism).
Similarly, at sigma (σ) receptors, the piperidine moiety has been identified as a crucial structural element for high-affinity binding. Molecular modeling studies have shown that the protonated piperidine can form a salt bridge with Glu172 in the σ₁ receptor. The switch between agonism and antagonism in this context can be influenced by how the rest of the molecule positions itself within the binding site. An agonist might engage with other residues in a way that promotes a conformational change leading to signal transduction, whereas an antagonist may occupy the same general space but fail to make these activating contacts, or it may induce a different, non-signaling conformation. In some cases, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to convert a selective histamine H₃ antagonist into a dual H₃/σ₁ receptor antagonist, underscoring the piperidine's role in conferring affinity and influencing functional activity at the σ₁ receptor.
At the NMDA receptor, analogues of this compound can act as channel blockers. The mechanism of antagonism involves the physical occlusion of the ion channel pore. The ligand enters the open channel and binds to a site within it, preventing the flow of ions. The affinity and blocking kinetics are influenced by the stereochemistry and the substituents on the molecule. For example, studies on the enantiomers of the structurally similar 1-(1,2-diphenylethyl)piperidine have shown significant stereoselectivity in their ability to block the NMDA channel, with the (S)-enantiomer being substantially more potent. This suggests that a precise orientation of the phenyl groups and the piperidine ring within the channel is necessary for effective antagonism.
The following tables present hypothetical binding affinity and functional activity data for a series of this compound analogues to illustrate these structure-activity relationships.
Table 1: Binding Affinity of this compound Analogues at Sigma-1 (σ₁) and NMDA Receptors
| Compound | Substitution | σ₁ Receptor Kᵢ (nM) | NMDA Receptor Kᵢ (nM) |
| 1 | Unsubstituted | 15.2 | 250.4 |
| 2 | 4-Fluoro (Phenyl) | 12.8 | 210.8 |
| 3 | 4-Methyl (Phenyl) | 18.5 | 305.1 |
| 4 | 3-Hydroxy (Phenyl) | 9.7 | 180.2 |
| 5 | N-Methyl (Piperidine) | 25.6 | 450.6 |
| 6 | 4-Hydroxy (Piperidine) | 20.1 | 350.9 |
Table 2: Functional Activity of this compound Analogues at Sigma-1 (σ₁) Receptor
| Compound | Substitution | Functional Assay | EC₅₀ (nM) (Agonist) | IC₅₀ (nM) (Antagonist) |
| 1 | Unsubstituted | Antagonist | - | 28.5 |
| 2 | 4-Fluoro (Phenyl) | Antagonist | - | 25.1 |
| 3 | 4-Methyl (Phenyl) | Antagonist | - | 35.8 |
| 4 | 3-Hydroxy (Phenyl) | Agonist | 45.3 | - |
| 5 | N-Methyl (Piperidine) | Antagonist | - | 52.4 |
| 6 | 4-Hydroxy (Piperidine) | Partial Agonist | 80.2 | 150.7 |
These illustrative data highlight how a single hydroxyl substitution on the phenyl ring (Compound 4) can potentially switch the functional activity from antagonistic to agonistic at the σ₁ receptor. This is likely due to the formation of a new hydrogen bond with a specific amino acid residue in the binding pocket, which stabilizes the active conformation of the receptor. Conversely, modifications to the piperidine ring, such as N-methylation (Compound 5), may decrease binding affinity and maintain antagonistic properties. The introduction of a hydroxyl group on the piperidine ring (Compound 6) might result in a partial agonist profile, suggesting an intermediate ability to stabilize the active receptor state. At the NMDA receptor, these compounds generally exhibit weaker binding affinity and act as non-competitive antagonists, with their potency being modulated by phenyl ring substitutions.
Computational Chemistry and Molecular Modeling in 3 1 Phenylethyl Piperidine Research
Molecular Docking Simulations for Ligand-Receptor Complexes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(1-phenylethyl)piperidine research, docking simulations are instrumental in elucidating the binding modes of these ligands within the active sites of various receptors.
Docking studies have been employed to investigate the interaction of piperidine (B6355638) derivatives with a range of biological targets. For instance, research on various piperidine-based compounds has utilized molecular docking to explore their potential interactions with receptors such as the ADORA1 receptor and the androgen receptor. researchgate.netnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and selectivity of the ligand. nih.gov
In a typical molecular docking workflow, the three-dimensional structures of both the ligand (e.g., a this compound derivative) and the receptor are required. The receptor structure is often obtained from a protein data bank, and computational tools are used to prepare it for docking by removing extraneous molecules like water and cofactors. nih.gov The ligand's 3D structure is also optimized for the simulation. nih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose.
The results of molecular docking studies can provide valuable insights for lead optimization. For example, by understanding how a compound like this compound binds to its target, medicinal chemists can design new analogs with improved potency and selectivity. Docking studies on piperazine (B1678402) derivatives, which share a similar heterocyclic core, have shown binding affinities in the range of -7.1 to -7.5 kcal/mol with the androgen receptor. nih.govnih.gov
| Compound Class | Target Receptor | Observed Interactions | Binding Affinity (kcal/mol) |
| Piperidine Derivatives | ADORA1 Receptor | Potential interaction suggested by docking | Not specified |
| Arylpiperazine Derivatives | Androgen Receptor | Hydrogen, electrostatic, and hydrophobic bonds | -7.1 to -7.5 |
| Piperidine/Piperazine-based Compounds | Sigma 1 Receptor (S1R) | Interactions with crucial amino acid residues | Ki value of 3.2 nM for a potent compound |
Molecular Dynamics Simulations to Understand Conformational Changes and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and binding stability over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the flexibility of both the ligand and the receptor and how they adapt to each other upon binding. mdpi.com
The stability of a protein-ligand complex can be assessed by analyzing various parameters throughout the MD simulation, such as the root mean square deviation (RMSD), the radius of gyration (RoG), the solvent-accessible surface area (SASA), and the number of hydrogen bonds formed between the ligand and the receptor. researchgate.net For example, a stable complex will typically exhibit low RMSD fluctuations, indicating that the ligand remains bound in a consistent conformation. researchgate.net
MD simulations have been used to investigate the binding of piperidine and piperazine-based compounds to the sigma 1 receptor (S1R), revealing the crucial amino acid residues involved in the interaction. nih.govnih.govrsc.org These simulations can also shed light on the conformational changes that occur in the receptor upon ligand binding, which can be critical for its activation or inhibition. mdpi.comnih.govnih.gov Studies on aryl formyl piperidine derivatives have shown that differences in substituents can lead to significant conformational changes in the flexible lid domain of the target enzyme, affecting the inhibitor's binding and efficacy. mdpi.com
The binding free energy, which is a measure of the binding affinity, can also be calculated from MD simulations using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. researchgate.netmdpi.com These calculations can provide a more accurate prediction of binding affinity than docking scores alone and can be used to compare the potency of different ligands. researchgate.netmdpi.comnih.gov
| System Studied | Simulation Goal | Key Findings |
| Piperidine/piperazine-based compounds with S1R | Decipher binding mode | Revealed crucial interacting amino acid residues |
| Aryl formyl piperidine derivatives with MAGL | Investigate inhibitory mechanism | 1-substituted group differences caused significant conformational changes in the enzyme's lid domain |
| TKS14 (a piperazine-containing ligand) with Transthyretin | Identify functional groups contributing to stabilization | TKS14 forms a stable two-point interaction with the receptor |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. bookpi.org These methods can provide detailed information about the distribution of electrons within a molecule, which is crucial for understanding its chemical properties and how it will interact with other molecules. bookpi.org
For piperidine derivatives, DFT calculations can be used to determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bookpi.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. bookpi.org A smaller energy gap generally suggests that the molecule is more reactive.
Other properties that can be calculated using DFT include the molecular electrostatic potential (MEP) surface, which shows the charge distribution on the surface of the molecule and can be used to predict the sites of electrophilic and nucleophilic attack. bookpi.org Mulliken atomic charges provide a quantitative measure of the charge on each atom in the molecule. bookpi.org These calculations can also predict nonlinear optical properties by determining the dipole moment, polarizability, and hyperpolarizability. bookpi.org
By understanding the electronic structure and reactivity of this compound, researchers can predict how it will behave in different chemical environments and how it might interact with a biological target at the electronic level. This information can complement the findings from molecular docking and MD simulations to provide a more complete picture of the ligand-receptor interaction.
| Calculated Property | Significance |
| HOMO-LUMO Energy Gap | Predicts chemical stability and reactivity |
| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack |
| Mulliken Atomic Charges | Quantifies the charge distribution on individual atoms |
| Dipole Moment, Polarizability, Hyperpolarizability | Predicts non-linear optical properties |
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target. nih.govresearchgate.net These features can include hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups. researchgate.net
A pharmacophore model can be developed in two ways: ligand-based or structure-based. nih.gov In the ligand-based approach, a set of known active molecules is superimposed, and the common chemical features are identified to create a pharmacophore model. The structure-based approach utilizes the 3D structure of the ligand-receptor complex to define the key interaction points. nih.gov
Once a pharmacophore model is developed, it can be used for de novo design, which involves creating new molecular structures that fit the pharmacophore model. It can also be used for virtual screening of large chemical databases to identify new compounds that possess the desired pharmacophoric features and are therefore likely to be active at the target of interest. nih.govnih.gov This approach is computationally efficient and can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.govresearchgate.net
For this compound and its analogs, pharmacophore modeling can be used to identify the key structural features responsible for their biological activity. This information can then be used to design new compounds with improved properties or to search for existing compounds that may have similar activity.
| Pharmacophore Modeling Application | Description |
| De Novo Design | Generation of novel molecular structures based on the pharmacophore model. |
| Virtual Screening | Searching large compound libraries for molecules that match the pharmacophore query. nih.gov |
Prediction of Structure-Activity Relationships using Computational Tools
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, untested compounds. mdpi.comresearchgate.net
In a typical QSAR study, a set of compounds with known biological activities is used as a training set. researchgate.net A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. researchgate.net Statistical methods are then used to develop a mathematical equation that correlates the descriptors with the biological activity.
QSAR studies have been successfully applied to piperidine derivatives to understand the structural requirements for their activity. researchgate.net For example, a group-based QSAR (GQSAR) model was developed for piperidine-derived compounds to inhibit the p53–HDM2 interaction, a key target in cancer therapy. researchgate.net Such models can guide the design of more potent inhibitors by suggesting modifications to the molecular structure that are likely to enhance activity.
The predictive power of a QSAR model is typically assessed using a separate set of compounds known as a test set. nih.gov A robust and predictive QSAR model can be a valuable tool in the drug discovery process, helping to prioritize compounds for synthesis and testing.
| QSAR Model Type | Application Example | Key Outcome |
| Group-based QSAR (GQSAR) | Inhibition of p53–HDM2 interaction by piperidine derivatives | Development of a statistically sound model to predict inhibitory activity |
| 3D-QSAR | Prediction of favorable substituents for 5-HT1A receptor ligands | Guided the design of new arylpiperazine derivatives with high affinity and selectivity |
Computational NMR Studies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. nih.gov Computational NMR studies involve the prediction of NMR chemical shifts using theoretical methods, which can then be compared with experimental data to confirm or elucidate the structure of a compound. nih.govmdpi.com
Density Functional Theory (DFT) is a commonly used quantum mechanical method for predicting NMR chemical shifts with reasonable accuracy. nih.gov More recently, machine learning approaches, particularly deep neural networks like Graph Neural Networks (GNNs), have shown great promise in predicting ¹H and ¹³C chemical shifts with high accuracy, sometimes outperforming traditional methods. nih.gov
For a compound like this compound, computational NMR can be used to predict its ¹H and ¹³C NMR spectra. By comparing the predicted spectrum with the experimentally measured spectrum, researchers can confirm the correct chemical structure and stereochemistry of the molecule. This is particularly useful for distinguishing between different isomers or for confirming the outcome of a chemical synthesis.
The accuracy of computational NMR predictions has been steadily improving, with some machine learning models achieving a mean absolute error of less than 0.10 ppm for ¹H chemical shifts. nih.gov This level of accuracy makes computational NMR a valuable tool for the structural characterization of novel compounds.
| Computational Method | Predicted Parameter | Application |
| Density Functional Theory (DFT) | ¹H and ¹³C NMR Chemical Shifts | Structural confirmation and elucidation |
| Machine Learning (e.g., GNNs) | ¹H and ¹³C NMR Chemical Shifts | High-accuracy prediction for structural verification |
Future Research Directions and Translational Perspectives for 3 1 Phenylethyl Piperidine
The 3-(1-phenylethyl)piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural features, including a chiral center, a basic nitrogen atom, and aromatic character, provide a versatile framework for designing molecules that can interact with a wide array of biological targets. Future research is poised to build upon this foundation, leveraging advanced chemical and computational strategies to develop next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacological profiles.
Q & A
Basic: What are the standard synthetic routes for preparing 3-(1-Phenylethyl)piperidine?
Methodological Answer:
The synthesis typically involves alkylation or acylation of piperidine derivatives. For example, acylation using benzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions can yield substituted piperidines . Another approach includes nucleophilic substitution of halogenated intermediates with piperidine, followed by purification via column chromatography. Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly impact yield and purity. For instance, Pfizer’s protocol for analogous arylpiperidines achieved a 32% yield using optimized stoichiometry and reflux conditions in dichloromethane .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key signals include aromatic protons (δ 7.0–7.6 ppm for phenyl groups) and piperidine backbone protons (δ 1.6–3.8 ppm) . Mass spectrometry (MS) provides molecular weight verification, with parent peaks matching the compound’s molecular formula (e.g., m/z 426.2 for a related piperidine derivative) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, targeting ≥95% purity for pharmacological studies .
Basic: What pharmacological targets are associated with this compound derivatives?
Methodological Answer:
Piperidine derivatives often target central nervous system (CNS) receptors, including serotonin (5-HT) and dopamine receptors. For example, (+)-OSU 6162, a structurally related compound, acts as a 5-HT receptor agonist with anti-Alzheimer’s activity . To identify targets for this compound, use radioligand binding assays (e.g., competitive displacement with [³H]spiperone for dopamine D2 receptors) and functional assays (e.g., cAMP modulation for GPCR activity) . Dose-response curves and IC₅₀ calculations are essential for quantifying affinity .
Advanced: How can enantiomeric resolution be achieved for chiral this compound derivatives?
Methodological Answer:
Chiral resolution requires enantioselective synthesis or post-synthetic separation. Asymmetric catalysis using chiral auxiliaries (e.g., (R)- or (S)-BINOL ligands) during alkylation can yield enantiomerically enriched products . Alternatively, chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases resolves enantiomers. For example, a study on 3-alkylpiperidines achieved baseline separation with a resolution factor (Rₛ) >1.5 . Confirm enantiopurity via optical rotation measurements and circular dichroism (CD) spectroscopy .
Advanced: How should researchers address contradictory pharmacological data for this compound in receptor-binding studies?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., pH, temperature) or receptor subtype selectivity. To resolve this:
- Perform receptor subtype profiling using transfected cell lines (e.g., HEK-293 cells expressing 5-HT₁ₐ vs. 5-HT₂ₐ) .
- Validate results across multiple assay formats (e.g., functional vs. binding assays) .
- Analyze off-target effects via kinase profiling panels (e.g., Eurofins Cerep’s SafetyScreen44) to rule out nonspecific interactions .
- Use statistical tools (e.g., two-way ANOVA) to assess inter-experiment variability .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and purification .
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
- Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate with ethanol .
- First Aid: For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?
Methodological Answer:
- Scaffold Modification: Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate receptor binding. Pfizer’s work on arylpiperidines showed methoxy groups enhance CNS penetration .
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Ser159 in 5-HT₂ₐ) .
- In Vivo Testing: Prioritize derivatives with <100 nM affinity in vitro for pharmacokinetic studies (e.g., bioavailability in rodent models) .
Basic: What computational tools are useful for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculation: Use ChemAxon’s MarvinSketch to estimate lipophilicity, critical for blood-brain barrier penetration .
- pKa Prediction: ADMET Predictor™ or ACD/Labs software determines ionization states affecting solubility .
- Molecular Dynamics (MD): GROMACS simulations model conformational stability in aqueous environments .
Advanced: How can researchers mitigate racemization during the synthesis of chiral this compound derivatives?
Methodological Answer:
- Low-Temperature Reactions: Conduct alkylation at –78°C to reduce kinetic racemization .
- Chiral Catalysts: Employ asymmetric catalysts like Jacobsen’s Co-salen complexes for enantioselective C–N bond formation .
- In Situ Monitoring: Use chiral HPLC at intermediate stages to detect racemization early .
Basic: What are the key steps in designing a robust experimental protocol for this compound-based drug discovery?
Methodological Answer:
- Literature Review: Use SciFinder or Reaxys to identify gaps (e.g., unreported receptor targets) .
- Hypothesis Framing: Apply PICO (Population: target receptor; Intervention: compound; Comparison: control; Outcome: binding affinity) .
- Pilot Studies: Optimize synthesis and assays with small-scale trials before full experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
